molecular formula C15H24N4O B2966620 4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-3-carboxamide CAS No. 2101198-28-9

4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-3-carboxamide

Cat. No.: B2966620
CAS No.: 2101198-28-9
M. Wt: 276.384
InChI Key: OKGYAPOZMWZNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C15H24N4O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-3-carboxamide typically involves the reaction of cyclohexylamine with cyclopentanone to form an intermediate, which is then reacted with hydrazine hydrate and ethyl acetoacetate to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

4-amino-N-cyclohexyl-1-cyclopentylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c16-13-10-19(12-8-4-5-9-12)18-14(13)15(20)17-11-6-2-1-3-7-11/h10-12H,1-9,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGYAPOZMWZNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NN(C=C2N)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.